

Technical Support Center: Mercury Telluride (HgTe/MCT) Detectors

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Compound of Interest

Compound Name: Mercury telluride

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing noise in **Mercury Telluride** (HgTe), also known as Mercury Cadmium Telluride (MCT or HgCdTe), detectors during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary sources of noise in my MCT detector?

A1: Noise in MCT detectors originates from several sources, each with distinct characteristics. Identifying the dominant noise source is the first step in effective noise reduction. The primary noise sources include:

- **1/f Noise (Flicker Noise):** This noise is dominant at low frequencies and is inversely proportional to the frequency (hence "1/f"). It can be caused by electrical contacts, surface defects, and temperature fluctuations.
- **Generation-Recombination (G-R) Noise:** This is caused by the random generation and recombination of charge carriers (electron-hole pairs) within the detector material. It is more significant in photoconductive detectors and at higher frequencies compared to 1/f noise.^[1]
- **Johnson Noise (Thermal Noise):** This is fundamental thermal noise present in any resistive element at a temperature above absolute zero. It is caused by the random thermal motion of

charge carriers and is independent of the applied bias voltage.

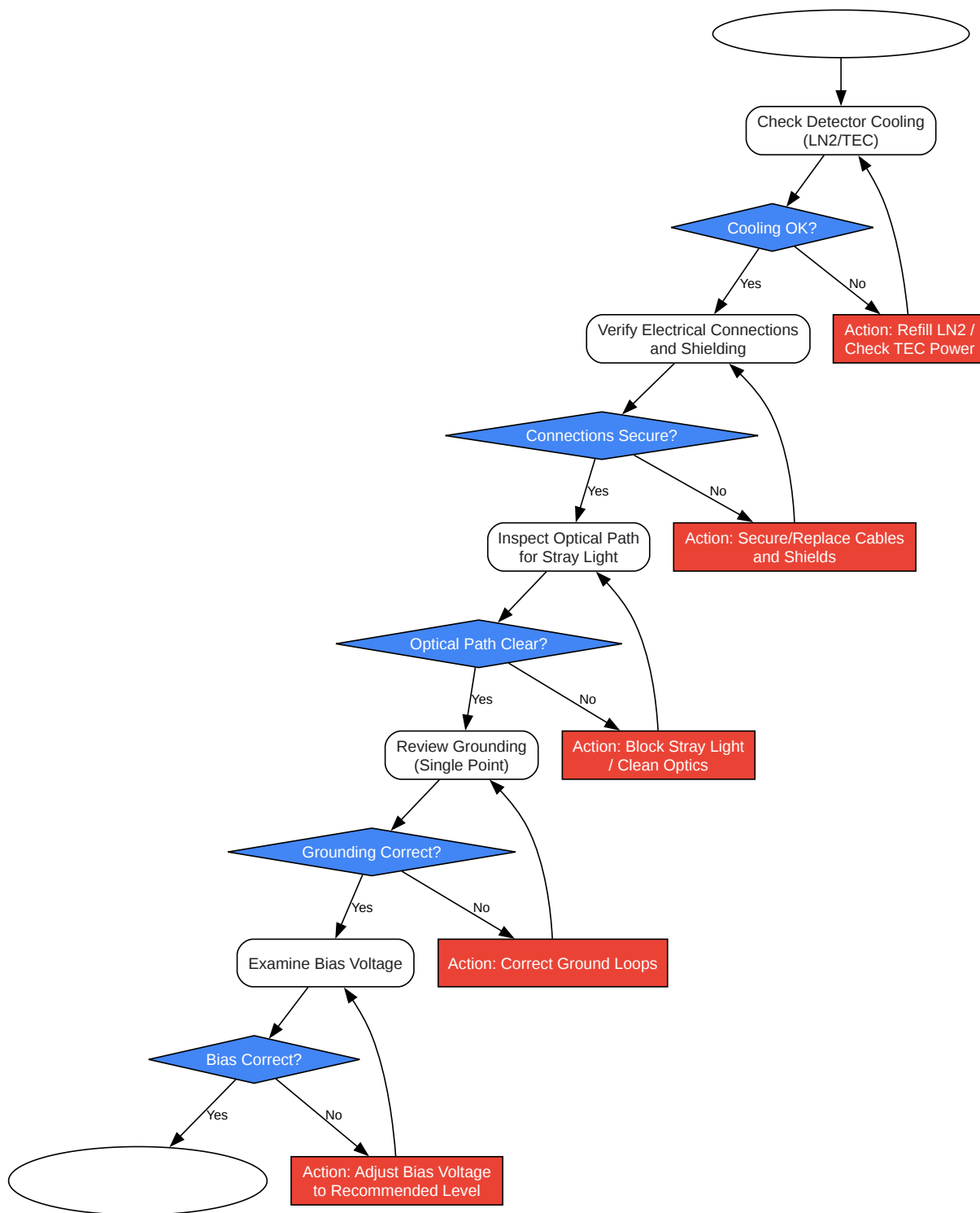
- **Shot Noise:** This noise arises from the discrete nature of charge carriers (electrons and photons). It is associated with the random arrival of photons and the random generation of electron-hole pairs. Shot noise is proportional to the square root of the signal current.
- **Background Radiation Noise:** For detectors sensitive to mid-wave infrared (MWIR) and long-wave infrared (LWIR) radiation, fluctuations in background thermal radiation can be a significant noise source.^[1]

Q2: My signal-to-noise ratio (SNR) is poor. What are the first steps I should take to troubleshoot this?

A2: A poor SNR can be caused by a variety of factors. Follow this initial troubleshooting workflow to diagnose the issue:

- **Check the Detector Cooling:** For cooled MCT detectors, ensure the cooling system (Liquid Nitrogen or thermoelectric cooler) is functioning correctly and has reached its optimal operating temperature. Insufficient cooling is a major cause of increased thermal noise.^{[2][3]}
- **Verify Electrical Connections:** Ensure all cables are securely connected and properly shielded. Loose or damaged cables can introduce significant electrical noise.
- **Inspect the Optical Path:** Check for any obstructions or sources of stray light in the optical path. Unwanted light can increase the background signal and associated shot noise.
- **Review Grounding and Shielding:** Improper grounding can lead to ground loops, which are a common source of 50/60 Hz noise and its harmonics. Ensure all equipment is grounded to a single, common point.
- **Examine the Bias Voltage:** Verify that the bias voltage applied to the detector is at the recommended level. An incorrect bias voltage can increase dark current and associated noise.

Below is a troubleshooting workflow to guide you through the initial steps of diagnosing a poor SNR.



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Initial Troubleshooting Workflow

Q3: How can I identify the dominant noise source in my measurements?

A3: Identifying the dominant noise source often requires analyzing the noise spectrum of your detector's output. This can be done using a spectrum analyzer or a data acquisition system with FFT (Fast Fourier Transform) capabilities.

- **Low-Frequency Dominance ($1/f$ Noise):** If the noise power is significantly higher at lower frequencies and decreases with increasing frequency, $1/f$ noise is likely the dominant source.
- **Mid-Frequency Plateau (G-R or Shot Noise):** If the noise spectrum is relatively flat in the mid-frequency range, generation-recombination (G-R) noise or shot noise may be dominant. To distinguish between them, vary the incident optical power. Shot noise will increase with the square root of the optical power, while G-R noise is less dependent on it.
- **High-Frequency Rolloff (Johnson Noise & Bandwidth Limitation):** At higher frequencies, the noise will eventually roll off due to the bandwidth limitations of the detector and amplification electronics. Johnson noise is white noise, meaning it has a flat spectrum, so if it is the dominant source, the noise floor will be flat until the bandwidth limit is reached.

Q4: What is the difference in noise performance between cooled and uncooled MCT detectors?

A4: Cooled MCT detectors generally exhibit significantly lower noise and higher sensitivity than their uncooled counterparts.[3] Cooling reduces thermally generated carriers, thereby lowering thermal (Johnson) noise and dark current-related shot noise.[2] This allows cooled detectors to achieve much lower Noise Equivalent Power (NEP) and Noise Equivalent Temperature Difference (NETD) values.

Quantitative Data on MCT Detector Noise

The following tables provide typical noise characteristics for different types of MCT detectors. These values can vary based on the specific detector design, manufacturer, and operating conditions.

Table 1: Typical Noise Equivalent Power (NEP) of MCT Detectors

Detector Type	Wavelength Range	Typical NEP (W/√Hz)	Notes
Uncooled MWIR	3 - 5 μm	10^{-9} - 10^{-10}	Higher noise due to thermal effects.
TE-Cooled MWIR	3 - 5 μm	10^{-10} - 10^{-11}	Thermoelectric cooling reduces thermal noise.
LN2-Cooled MWIR	3 - 5 μm	10^{-11} - 10^{-12}	Liquid nitrogen cooling provides the best performance.
LN2-Cooled LWIR	8 - 12 μm	10^{-10} - 10^{-11}	Longer wavelength detectors are more susceptible to background radiation noise.

Table 2: Typical Noise Equivalent Temperature Difference (NETD) of MCT Detectors

Detector Type	Wavelength Range	Typical NETD (mK)	Notes
Uncooled LWIR	8 - 14 μm	30 - 200	Suitable for applications where high sensitivity is not critical. [4]
Cooled MWIR (InSb/MCT)	3 - 5 μm	< 20	High sensitivity for detecting small temperature differences. [5]
Cooled LWIR (MCT)	8 - 12 μm	~ 10	Excellent thermal resolution. [4]

Experimental Protocols

Protocol 1: Measuring the Noise Spectrum of an MCT Detector

Objective: To measure the noise power spectral density of an MCT detector to identify dominant noise sources.

Materials:

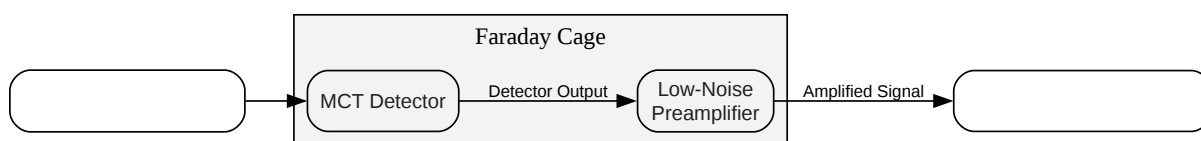
- MCT detector and its power supply/cooler
- Low-noise preamplifier
- Spectrum analyzer or Data Acquisition (DAQ) card with FFT software
- Faraday cage or other electromagnetic shielding
- Optical source (if measuring shot noise)
- Optical chopper and lock-in amplifier (for low-level signal measurements)

Procedure:

- Setup:
 - Place the MCT detector and preamplifier inside a Faraday cage to shield them from external electromagnetic interference.
 - Connect the detector to its power supply and cooling system (if applicable) and allow it to stabilize at its operating temperature.
 - Connect the output of the detector to the input of the low-noise preamplifier.
 - Connect the output of the preamplifier to the input of the spectrum analyzer or DAQ card.
- Dark Noise Measurement:
 - Ensure no light is incident on the detector by securely covering its input aperture.
 - Set the spectrum analyzer to the desired frequency range (e.g., 1 Hz to 100 kHz).

- Acquire the noise spectrum. It is advisable to average multiple spectra to obtain a smoother trace.
- Save the dark noise spectrum data.
- Noise with Illumination (Optional):
 - To measure shot noise, illuminate the detector with a stable optical source.
 - Acquire the noise spectrum at different optical power levels.
 - Observe the change in the noise floor with varying optical power.
- Data Analysis:
 - Plot the noise power spectral density (in V^2/Hz or A^2/Hz) as a function of frequency on a log-log scale.
 - Analyze the shape of the spectrum to identify the dominant noise regions as described in Q3.

The following diagram illustrates the experimental setup for noise spectrum measurement.



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Experimental Setup for Noise Measurement

Protocol 2: Using a Lock-In Amplifier for Low-Level Signal Measurement

Objective: To measure a weak optical signal buried in noise by using a lock-in amplifier.

Materials:

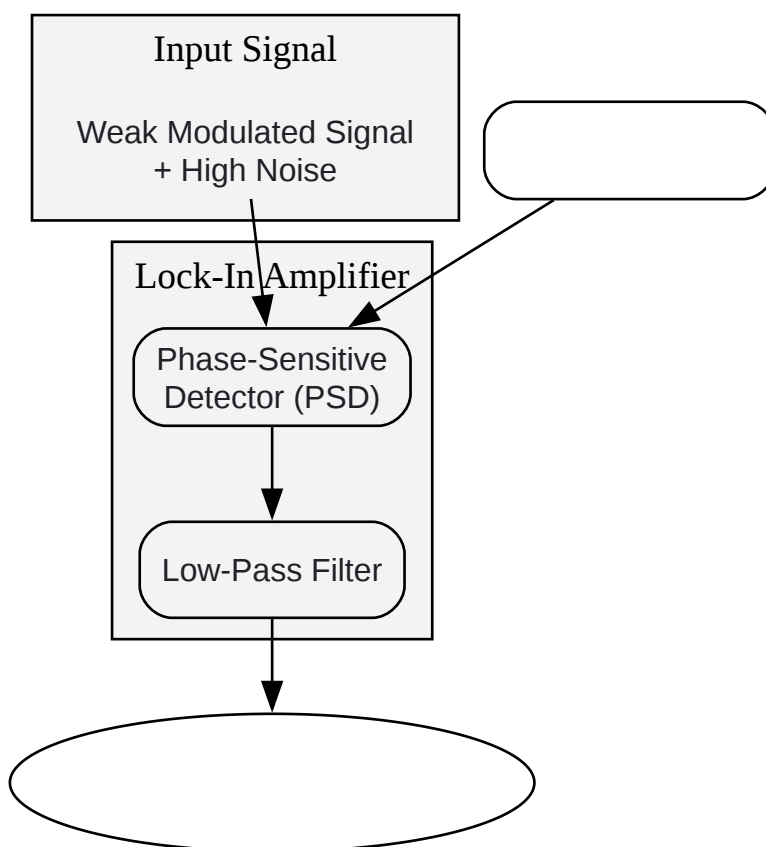
- MCT detector and its power supply/cooler
- Optical source
- Optical chopper
- Lock-in amplifier
- Low-noise preamplifier (optional, depending on signal level)

Procedure:

- Setup:
 - Position the optical chopper between the optical source and the MCT detector to modulate the light at a specific reference frequency.[\[6\]](#)
 - Connect the sync output of the chopper controller to the reference input of the lock-in amplifier.
 - Connect the output of the MCT detector to the signal input of the lock-in amplifier (a preamplifier may be used in between if necessary).
- Measurement:
 - Turn on the optical source and the chopper.
 - Set the lock-in amplifier's reference frequency to match the chopper frequency.
 - Adjust the phase on the lock-in amplifier to maximize the signal output.
 - Set the lock-in amplifier's time constant and filter slope to achieve the desired signal-to-noise ratio and response time. A longer time constant will reduce the noise but slow down the measurement.
 - Record the output of the lock-in amplifier, which is a DC voltage proportional to the amplitude of the modulated optical signal.

The lock-in amplifier effectively rejects noise at frequencies different from the chopper's reference frequency, allowing for the recovery of very small signals from a noisy background.[7]

The diagram below illustrates the principle of using a lock-in amplifier.



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Principle of Lock-In Amplification

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